molecular formula C21H18N2O5 B1680828 SB 328437 CAS No. 247580-43-4

SB 328437

Cat. No.: B1680828
CAS No.: 247580-43-4
M. Wt: 378.4 g/mol
InChI Key: VMFGCGRAIBLAFY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 328437 is a potent and selective non-peptide antagonist of the C-C motif chemokine receptor 3 (CCR3). This compound has been widely studied for its ability to inhibit the binding and activity of various chemokines, such as eotaxin, eotaxin-2, and monocyte chemotactic protein 4 (MCP-4). This compound has shown significant potential in modulating immune responses and has been explored for its therapeutic applications in conditions like asthma and cancer .

Mechanism of Action

Target of Action

SB 328437 is a highly potent and selective antagonist for the C-C motif chemokine receptor 3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in chemotaxis, the directed movement of cells in response to chemical signals . It is expressed at significantly higher levels in 5-fluorouracil (5-FU) resistant gastric cancer cells .

Mode of Action

This compound binds to the allosteric site of CCR3 , inducing a conformational change in the extracellular loop 2 region (ECL2) and hindering ligand recognition . This binding effectively blocks the mobilization of calcium ions (Ca2+) induced by eotaxin, eotaxin-2, and MCP-4 .

Biochemical Pathways

The inhibition of Ca2+ mobilization by this compound affects the downstream signaling pathways of CCR3. This results in the inhibition of eosinophil chemotaxis, a process that is mediated by eotaxin, eotaxin-2, and MCP-4 .

Pharmacokinetics

It is known that this compound is a competitive inhibitor of specific chemokine binding to human eosinophils .

Result of Action

The action of this compound leads to a significant decrease in cell viability, particularly at higher concentrations of 5-FU . When combined with 5-FU, the relative mRNA expression levels of CCR3 and thymidylate synthase (TS), a molecular marker for 5-FU resistance, decrease significantly .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Factors such as the overexpression of CCR3 in 5-FU resistant gastric cancer cells can contribute to chemoresistance

Preparation Methods

Synthetic Routes and Reaction Conditions

SB 328437 can be synthesized through a multi-step process involving the following key steps:

    Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 1-naphthalenecarboxylic acid with 4-nitroaniline to form N-(1-naphthalenylcarbonyl)-4-nitroaniline.

    Esterification: The core structure is then esterified using methanol and a suitable catalyst to yield the methyl ester derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

SB 328437 undergoes various chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.

Major Products

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the role of SB 328437 in overcoming drug resistance in cancer therapies. For instance, it has been shown to reverse resistance to 5-fluorouracil (5-FU) in gastric cancer cells. The combination of this compound with 5-FU significantly enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjunct therapy in chemotherapy .

Case Study: Gastric Cancer

  • Objective: Evaluate this compound's effect on 5-FU resistance.
  • Method: Cell viability assays were conducted using gastric cancer cell lines treated with varying concentrations of 5-FU alone and in combination with this compound.
  • Results: The combination treatment resulted in a lower EC50 for 5-FU, indicating enhanced efficacy against resistant cells .

Eosinophilic Inflammation

This compound has been extensively studied for its effects on eosinophil migration and activation. In models of allergic inflammation, such as asthma and colitis, the compound has demonstrated significant reductions in eosinophil infiltration.

Case Study: Asthma Model

  • Objective: Assess the impact of this compound on eosinophil accumulation.
  • Method: Mice were treated with ovalbumin to induce asthma-like symptoms, followed by administration of this compound.
  • Results: A marked decrease in eosinophil counts in bronchoalveolar lavage fluid was observed, indicating effective suppression of eosinophilic inflammation .

Neurological Protection

In studies involving photoreceptor cell death, this compound was shown to reduce light-induced apoptosis in retinal cells by inhibiting CCR3 signaling pathways. This suggests potential applications in neuroprotection against light-induced damage.

Case Study: Retinal Cell Protection

  • Objective: Investigate the protective effects of this compound on photoreceptor cells.
  • Method: Retinal cell lines were exposed to light stress and treated with this compound.
  • Results: Treatment significantly reduced apoptosis rates compared to control groups .

Lung Inflammation Models

In models of LPS-induced lung injury and influenza infection, this compound effectively reduced neutrophil recruitment and associated tissue damage. This highlights its potential utility in managing acute respiratory conditions characterized by excessive neutrophil activation.

Case Study: LPS-Induced Lung Injury

  • Objective: Determine the effect of this compound on neutrophil recruitment during lung inflammation.
  • Method: Mice were administered LPS followed by treatment with this compound.
  • Results: Significant reductions in neutrophil counts and tissue damage were noted compared to untreated controls .

Summary Table of Findings

Application AreaStudy FocusKey Findings
Cancer TreatmentOvercoming drug resistanceEnhanced efficacy of chemotherapy agents
Eosinophilic InflammationAsthma modelReduced eosinophil infiltration
Neurological ProtectionRetinal cell deathDecreased apoptosis rates
Lung InflammationNeutrophil recruitmentLowered tissue damage and inflammation

Comparison with Similar Compounds

Similar Compounds

    SB 297006: Another potent and selective CCR3 antagonist with similar binding properties.

    GW 766994: A CCR3 antagonist with a different chemical structure but similar biological activity.

Uniqueness of SB 328437

This compound is unique due to its high selectivity and potency for CCR3, with an IC50 value of 4.5 nM. This makes it one of the most effective CCR3 antagonists available, providing a valuable tool for research and potential therapeutic applications .

Biological Activity

SB 328437 is a selective antagonist of the CCR3 receptor, which plays a crucial role in mediating inflammatory responses and chemotaxis of eosinophils and other leukocytes. This compound has been investigated for its potential therapeutic applications in various inflammatory and cancer contexts. Below, we explore the biological activity of this compound through various studies, highlighting its mechanisms, effects on cellular behavior, and potential clinical implications.

This compound primarily functions by blocking the CCR3 receptor, which is known to be involved in the recruitment of eosinophils and neutrophils during inflammatory responses. The inhibition of this receptor can lead to reduced inflammation and tissue damage in various models of disease.

Key Findings:

  • Neutrophil Recruitment : In models of lipopolysaccharide (LPS)-induced lung injury and influenza infection, this compound significantly reduced neutrophil recruitment to the alveolar space, suggesting a protective effect against acute lung injury by modulating inflammatory responses .
  • Eosinophil Migration : Studies have shown that this compound impairs eosinophil migration in response to CCL11, a chemokine that promotes eosinophil recruitment, indicating its potential utility in treating conditions characterized by eosinophilia .

Table 1: Summary of Key Studies on this compound

Study FocusModel/MethodologyKey Results
Neutrophil RecruitmentLPS-induced lung injury modelReduced neutrophil recruitment and tissue damage
Eosinophil MigrationCCL11-induced eosinophil migrationImpaired migration in ovariectomized mice
Chemoresistance in Gastric Cancer5-FU-resistant gastric cancer cell lineEnhanced sensitivity to 5-FU when combined with this compound
Chronic ColitisMouse model of chronic colitisAttenuated disease activity and reduced eosinophils

Case Studies

  • LPS-Induced Lung Injury :
    • In a study evaluating the effects of this compound on LPS-induced lung injury, researchers administered the antagonist intraperitoneally. Results showed a significant reduction in neutrophil counts in bronchoalveolar lavage fluid (BALF) compared to controls. Histological analysis revealed decreased tissue damage and inflammation markers, supporting the hypothesis that CCR3 blockade mitigates acute lung injury .
  • Eosinophilic Colitis :
    • Another investigation focused on chronic colitis demonstrated that treatment with this compound led to decreased eosinophil counts in inflamed tissues. The study highlighted the compound's ability to reduce inflammatory cytokines and improve histopathological scores, suggesting its therapeutic potential for inflammatory bowel diseases .
  • Gastric Cancer :
    • A recent study explored the use of this compound in sensitizing gastric cancer cells resistant to chemotherapy (5-FU). The combination treatment significantly decreased cell viability compared to controls, indicating that CCR3 antagonism may enhance the efficacy of existing chemotherapeutic agents .

Properties

IUPAC Name

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFGCGRAIBLAFY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440571
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247580-43-4
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247580-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB 328437
Reactant of Route 2
Reactant of Route 2
SB 328437
Reactant of Route 3
Reactant of Route 3
SB 328437
Reactant of Route 4
Reactant of Route 4
SB 328437
Reactant of Route 5
Reactant of Route 5
SB 328437
Reactant of Route 6
Reactant of Route 6
SB 328437
Customer
Q & A

Q1: What is SB 328437 and what is its mechanism of action?

A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].

Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?

A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.

Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?

A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].

Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?

A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.

Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?

A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.

Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?

A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.